molecular formula C15H20O2 B14300851 1,4-Nonanedione, 1-phenyl- CAS No. 117937-13-0

1,4-Nonanedione, 1-phenyl-

Cat. No.: B14300851
CAS No.: 117937-13-0
M. Wt: 232.32 g/mol
InChI Key: UULDMMFVFPWILP-UHFFFAOYSA-N
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Description

1,4-Nonanedione, 1-phenyl- is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups positioned at the first and fourth carbon atoms of a nonane chain, with a phenyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Nonanedione, 1-phenyl- can be synthesized through several methods. One common approach involves the phenylation of 2,4-nonanedione using diphenyliodonium chloride. The reaction is typically carried out in an anhydrous environment using liquid ammonia and sodium as reagents . The process involves the formation of sodium amide, followed by the addition of 2,4-nonanedione and diphenyliodonium chloride under controlled conditions.

Industrial Production Methods

Industrial production of 1,4-Nonanedione, 1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Nonanedione, 1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions on the phenyl ring.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Nonanedione, 1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Nonanedione, 1-phenyl- involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the aromatic ring, leading to the formation of various intermediates and products . The pathways involved in these reactions are influenced by the electronic properties of the substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Nonanedione, 1-phenyl- is unique due to the presence of both the phenyl group and the diketone functionality

Properties

CAS No.

117937-13-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

1-phenylnonane-1,4-dione

InChI

InChI=1S/C15H20O2/c1-2-3-5-10-14(16)11-12-15(17)13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3

InChI Key

UULDMMFVFPWILP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

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